molecular formula C11H19FN2O3 B13944406 tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate

tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate

Cat. No.: B13944406
M. Wt: 246.28 g/mol
InChI Key: JUMILZQICYGCAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and low temperatures to prevent decomposition .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and formyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate is unique due to the presence of both a fluorine atom and a formyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H19FN2O3

Molecular Weight

246.28 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-4-formylpiperidin-1-yl)carbamate

InChI

InChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)13-14-6-4-11(12,8-15)5-7-14/h8H,4-7H2,1-3H3,(H,13,16)

InChI Key

JUMILZQICYGCAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN1CCC(CC1)(C=O)F

Origin of Product

United States

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